molecular formula C12H26O5S2 B1667463 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol CAS No. 89141-22-0

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

Cat. No.: B1667463
CAS No.: 89141-22-0
M. Wt: 314.5 g/mol
InChI Key: DMHSDYYORJTHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-PEG5-thiol is a PEG derivative containing two thiol groups. The thiol groups react with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media.

Biochemical Analysis

Biochemical Properties

Bis-PEG5-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The N-hydroxysuccinimide ester (NHS) groups at either end of the Bis-PEG5-thiol spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .

Cellular Effects

Bis-PEG5-thiol has profound effects on various types of cells and cellular processes. It influences cell function by decreasing aggregation and increasing solubility of proteins and other biomolecules . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bis-PEG5-thiol involves its interaction with biomolecules at the molecular level. The NHS ester groups at either end of the Bis-PEG5-thiol spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9, forming stable amide bonds . This can lead to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Bis-PEG5-thiol can change. It is known for its stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include increased stability, reduced tendency toward aggregation, and reduced immunogenicity .

Transport and Distribution

Bis-PEG5-thiol is transported and distributed within cells and tissues. It is water-soluble and membrane-impermeable, allowing for cell surface labeling . It interacts with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5S2/c18-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-12-19/h18-19H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHSDYYORJTHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS)OCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520301
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89141-22-0
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexa(ethylene glycol) Dithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol
Reactant of Route 2
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol
Reactant of Route 3
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol
Reactant of Route 4
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol
Reactant of Route 5
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol
Reactant of Route 6
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.